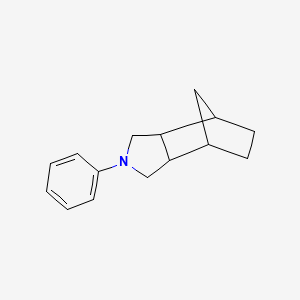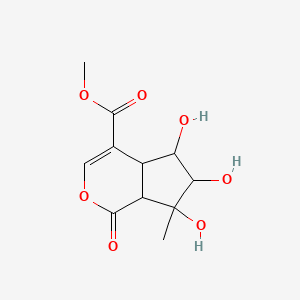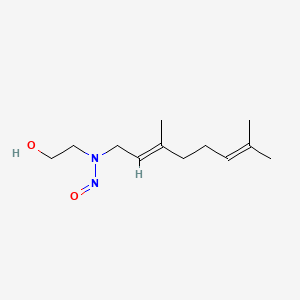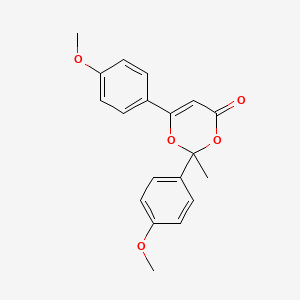
2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one is an organic compound known for its unique chemical structure and properties. This compound features two methoxyphenyl groups attached to a dioxinone core, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one typically involves the condensation of p-anisaldehyde with acetone and ammonium acetate through a Mannich reaction. This reaction yields 2,6-bis(4-methoxyphenyl)piperidin-4-one, which is then methylated and oximated using hydroxylamine hydrochloride to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or alkylated products.
科学研究应用
2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and microbial infections.
Industry: Utilized in the development of advanced materials, such as phototransistors.
作用机制
The mechanism of action of 2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one involves its interaction with free radicals and microbial cells. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative damage to biomolecules . Its antimicrobial activity is believed to result from disrupting microbial cell membranes and inhibiting essential cellular processes.
相似化合物的比较
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Shares a similar core structure but differs in the presence of a piperidinone ring.
2,6-Bis(4-methoxyphenyl)anthracene: Features an anthracene core, making it suitable for applications in phototransistors.
Uniqueness
2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one is unique due to its dioxinone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as antioxidant and antimicrobial research, where its structural features play a crucial role in its activity.
属性
CAS 编号 |
77092-19-4 |
|---|---|
分子式 |
C19H18O5 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
2,6-bis(4-methoxyphenyl)-2-methyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C19H18O5/c1-19(14-6-10-16(22-3)11-7-14)23-17(12-18(20)24-19)13-4-8-15(21-2)9-5-13/h4-12H,1-3H3 |
InChI 键 |
QKNONWGRWUKPIP-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC(=CC(=O)O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


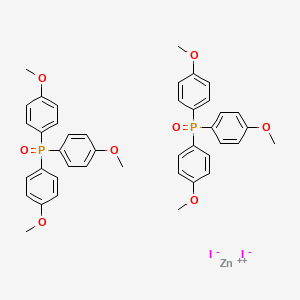
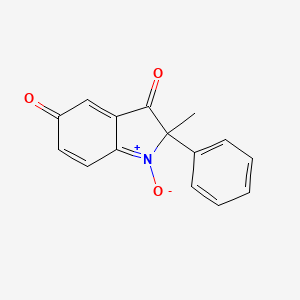
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)
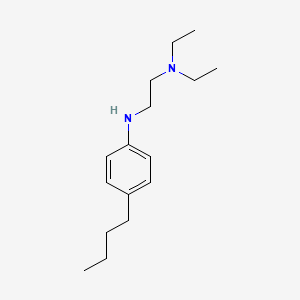
![2-(dimethylamino)-1-[9-(2-phenylethyl)-1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl]ethanone;oxalic acid](/img/structure/B14435016.png)

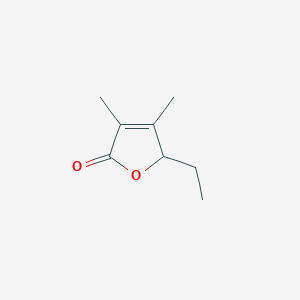

![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)

